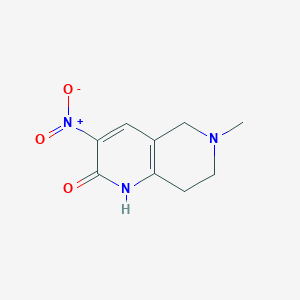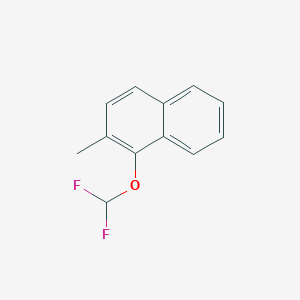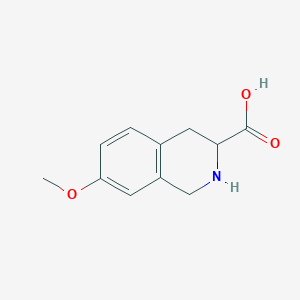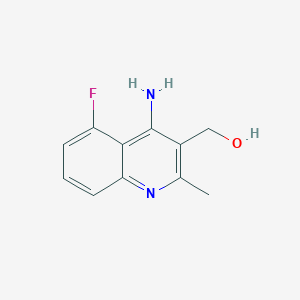
2,4-Dimethyl-2H-chromene-2,6,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,4-Diméthyl-2H-chromène-2,6,7-triol est un composé chimique appartenant à la famille des chromènes. Les chromènes sont une classe d'hétérocycles contenant de l'oxygène que l'on trouve largement dans les produits naturels, les agents pharmaceutiques et les molécules biologiquement pertinentes. Ce composé se caractérise par sa structure unique, qui comprend trois groupes hydroxyle et deux groupes méthyle liés au cycle chromène.
Méthodes De Préparation
La synthèse du 2,4-Diméthyl-2H-chromène-2,6,7-triol peut être réalisée par différentes voies synthétiques. Une méthode courante implique la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la réaction du 2,4-diméthylphénol avec du formaldéhyde et la cyclisation subséquente peuvent donner le dérivé chromène souhaité. Les méthodes de production industrielle peuvent impliquer des conditions de réaction optimisées, telles que l'utilisation de catalyseurs et de solvants spécifiques, pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 2,4-Diméthyl-2H-chromène-2,6,7-triol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions de substitution peuvent être réalisées en utilisant des agents halogénants ou des nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais peuvent inclure des dérivés oxydés ou réduits, ainsi que des chromènes substitués.
Applications de la recherche scientifique
Le 2,4-Diméthyl-2H-chromène-2,6,7-triol a plusieurs applications de recherche scientifique. En chimie, il est utilisé comme élément de base pour la synthèse de molécules plus complexes. En biologie et en médecine, les dérivés du chromène ont été étudiés pour leurs propriétés antifongiques, anticancéreuses et antioxydantes potentielles . De plus, ce composé a des applications dans l'industrie agricole en tant que fongicide botanique potentiel .
Mécanisme d'action
Le mécanisme d'action du 2,4-Diméthyl-2H-chromène-2,6,7-triol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antifongique peut être attribuée à l'inhibition de la synthèse de la paroi cellulaire fongique ou à la perturbation de l'intégrité de la membrane. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'activité biologique spécifique étudiée.
Applications De Recherche Scientifique
2,4-Dimethyl-2H-chromene-2,6,7-triol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, chromene derivatives have been studied for their potential antifungal, anticancer, and antioxidant properties . Additionally, this compound has applications in the agricultural industry as a potential botanical fungicide .
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-2H-chromene-2,6,7-triol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Le 2,4-Diméthyl-2H-chromène-2,6,7-triol peut être comparé à d'autres composés similaires, tels que le 2,2-diméthyl-2H-chromène et le 2,2-diméthyl-2H-chromène-6-carbonitrile . Ces composés partagent une structure de base chromène similaire, mais diffèrent par leurs substituants, ce qui peut influencer leur réactivité chimique et leur activité biologique. La présence de groupes hydroxyle dans le 2,4-Diméthyl-2H-chromène-2,6,7-triol le rend unique et peut contribuer à ses propriétés et applications spécifiques.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2,4-dimethylchromene-2,6,7-triol |
InChI |
InChI=1S/C11H12O4/c1-6-5-11(2,14)15-10-4-9(13)8(12)3-7(6)10/h3-5,12-14H,1-2H3 |
Clé InChI |
LOWUCQMLQYFRLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(OC2=CC(=C(C=C12)O)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




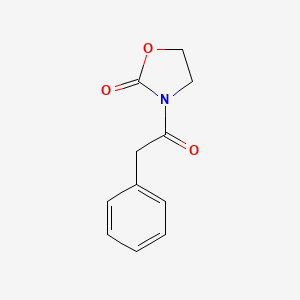
![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)
